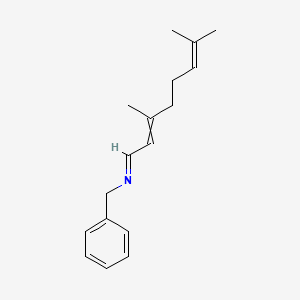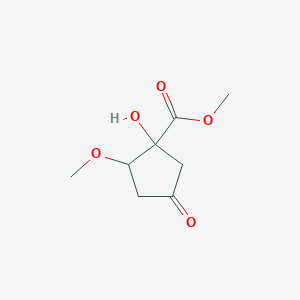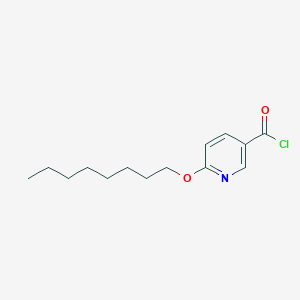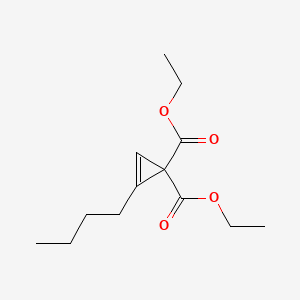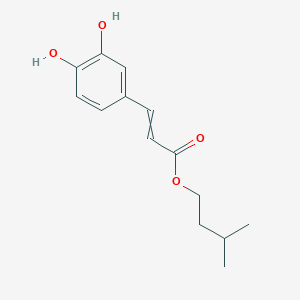![molecular formula C12H18N4O B14293540 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide CAS No. 113288-93-0](/img/structure/B14293540.png)
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide is an organic compound that belongs to the class of amides. This compound features a hydrazinylmethylidene group attached to a phenyl ring, which is further connected to a pentanamide chain. The presence of both hydrazine and amide functionalities makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide typically involves the following steps:
Formation of the hydrazone: The reaction between a hydrazine derivative and an aldehyde or ketone forms the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst.
Amidation: The hydrazone intermediate is then reacted with a carboxylic acid derivative, such as a carboxylic acid chloride or anhydride, to form the final amide product. This step often requires a base to neutralize the acid by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The hydrazone can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and amide group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(Hydrazinylmethylidene)amino]phenyl}butanamide
- 3-{[(E)-(Hydrazinylmethylidene)amino]phenyl}propanamide
- 2-{[(E)-(Hydrazinylmethylidene)amino]phenyl}ethanamide
Uniqueness
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity
Properties
CAS No. |
113288-93-0 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
5-[4-(hydrazinylmethylideneamino)phenyl]pentanamide |
InChI |
InChI=1S/C12H18N4O/c13-12(17)4-2-1-3-10-5-7-11(8-6-10)15-9-16-14/h5-9H,1-4,14H2,(H2,13,17)(H,15,16) |
InChI Key |
WPTZUJNNABQLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)N)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


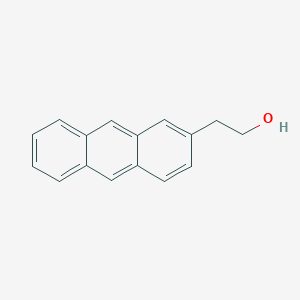
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
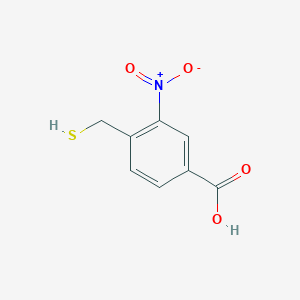

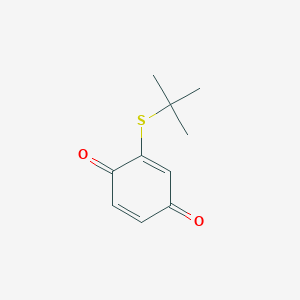
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)

